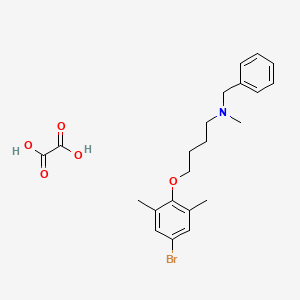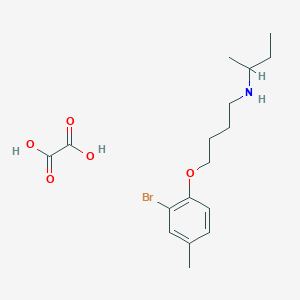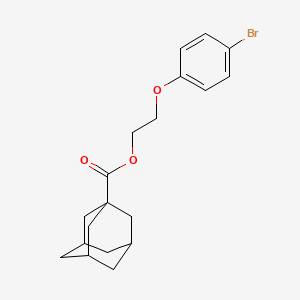![molecular formula C18H27NO5 B4040119 3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4040119.png)
3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine;oxalic acid
Overview
Description
3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with a phenoxyethyl group
Scientific Research Applications
3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Future Directions
The future directions for research on “3,5-dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine” could include further studies on its synthesis, structural analysis, chemical reactivity, mechanism of action, and safety profile. Given the importance of piperidine derivatives in the pharmaceutical industry , there may also be interest in exploring its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine typically involves the reaction of 3-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may include the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-[2-(4-methylphenoxy)ethyl]piperidine
- 3,5-Dimethyl-1-[2-(2-methylphenoxy)ethyl]piperidine
- 3,5-Dimethyl-1-[2-(phenoxy)ethyl]piperidine
Uniqueness
3,5-Dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-1-[2-(3-methylphenoxy)ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-13-5-4-6-16(10-13)18-8-7-17-11-14(2)9-15(3)12-17;3-1(4)2(5)6/h4-6,10,14-15H,7-9,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUKOYKJMYWYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC(=C2)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040043.png)


![N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4040072.png)
![[2-chloro-6-methoxy-4-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4040079.png)
![2,6-dimethyl-4-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B4040087.png)
![Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B4040097.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4040103.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4040105.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4040110.png)



